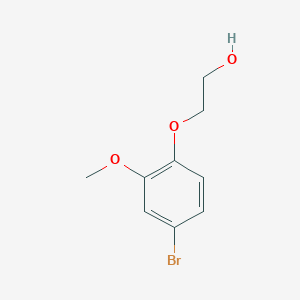

2-(4-Bromo-2-methoxyphenoxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTNRJHVCRRFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Phenoxyethanol Derivatives and Brominated Methoxyarenes

2-(4-Bromo-2-methoxyphenoxy)ethanol belongs to two significant classes of organic compounds: phenoxyethanol (B1677644) derivatives and brominated methoxyarenes. Understanding these parent classes is crucial to appreciating the specific properties and potential applications of the title compound.

Phenoxyethanol Derivatives: Phenoxyethanol (C₆H₅OCH₂CH₂OH) is a glycol ether that serves as a foundational structure for a wide array of derivatives. wikipedia.org These derivatives are characterized by the presence of a phenoxy group attached to an ethanol (B145695) backbone. They are widely utilized in various industries, finding applications as preservatives in cosmetics and pharmaceuticals, as solvents, and as intermediates in organic synthesis. tristarintermediates.orgdrugbank.com The introduction of substituents onto the phenyl ring of the phenoxyethanol scaffold allows for the fine-tuning of the molecule's physical and chemical properties, such as its polarity, reactivity, and biological activity. The synthesis of phenoxyethanol derivatives can be achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with a haloalkanol. researchgate.net

Brominated Methoxyarenes: Brominated methoxyarenes are aromatic compounds that contain both a bromine atom and a methoxy (B1213986) group attached to the benzene (B151609) ring. The presence of these two functional groups imparts specific reactivity to the molecule. The methoxy group is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. nih.gov The bromine atom, a halogen, serves as a versatile functional handle. It can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ump.edu.pl This makes brominated methoxyarenes valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.gov The introduction of bromine into a molecular structure can also significantly impact the biological activity of a compound. ump.edu.pl

The compound this compound combines the structural features of both these classes, suggesting its potential as a bifunctional intermediate with a unique reactivity profile.

Academic Significance and Research Focus on 2 4 Bromo 2 Methoxyphenoxy Ethanol

The academic significance of 2-(4-Bromo-2-methoxyphenoxy)ethanol appears to be primarily linked to its role as a potential intermediate in the synthesis of high-value compounds, most notably the pharmaceutical agent Crizotinib. pharmaffiliates.comchemicalbook.com Crizotinib is a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK), used in the treatment of non-small cell lung cancer. chemicalbook.com

While direct research articles focusing solely on this compound are not abundant, its importance can be inferred from the synthetic strategies for Crizotinib and related compounds. The synthesis of such complex molecules often relies on the strategic assembly of functionalized building blocks. A key intermediate in several reported syntheses of Crizotinib is (R)-5-Bromo-3-[1-(2,6-Dichloro-3-Fluorophenyl)ethoxy]pyridin-2-Amine (CAS 877399-00-3), a compound that shares structural similarities with this compound. ruifuchemical.com This suggests that this compound could be a precursor or a related building block in the development of kinase inhibitors.

The research focus on this compound is therefore likely centered on its efficient synthesis and its subsequent elaboration into more complex molecular architectures. The key chemical transformations would involve leveraging the reactivity of the hydroxyl group and the bromine atom to introduce further complexity.

Overview of Prior Research Domains Pertaining to 2 4 Bromo 2 Methoxyphenoxy Ethanol

Crafting the Building Blocks: Precursor Synthesis and Derivatization

The foundation of synthesizing this compound lies in the preparation of its constituent parts: a brominated and methoxylated phenolic intermediate and a functionalized ethanol (B145695) unit.

Assembling the Aromatic Core: Synthesis of Brominated and Methoxylated Phenolic Intermediates

A key precursor for the target molecule is 4-bromo-2-methoxyphenol, also known as 4-bromoguaiacol. chemicalbook.comsigmaaldrich.com Commercially available, this compound serves as a starting point for various synthetic routes. chemicalbook.com Its synthesis can be achieved through the bromination of 2,6-di-tert-butylphenol (B90309) followed by recrystallization. orgsyn.org

Another relevant intermediate is 4-bromo-2-methoxybenzaldehyde. Literature describes its synthesis from 1,4-dibromo-2-fluorobenzene (B72686) via a metal-halogen exchange and subsequent formylation. google.com This intermediate can then be reacted with methanol (B129727) in the presence of a base like potassium carbonate to yield the desired methoxy (B1213986) group. google.com

The reactivity of these intermediates is crucial. For instance, 4-bromo-2-methoxyphenol can undergo oxidation to form masked o-benzoquinones, which are valuable in Diels-Alder reactions for creating polyfunctionalized bicyclic systems. chemicalbook.com

Preparing the Aliphatic Chain: Functionalized Ethanol Units

The "ethanol" portion of the target molecule is typically introduced using a reactant that can readily undergo nucleophilic substitution. A common and effective choice is 2-bromoethanol. This bifunctional molecule possesses a hydroxyl group and a bromine atom, the latter serving as a good leaving group in the subsequent etherification step.

Forging the Link: Etherification Reactions for Phenoxyethanol Backbone Formation

The central step in the synthesis of this compound is the formation of the phenoxy ether linkage. This is most commonly achieved through nucleophilic substitution reactions.

The Power of Nucleophilic Substitution: Crafting Phenoxy Ether Linkages

The Williamson ether synthesis is a cornerstone method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-methoxyphenol to form a phenoxide ion. This highly nucleophilic species then attacks the electrophilic carbon of a functionalized ethanol unit, such as 2-bromoethanol, displacing the bromide leaving group and forming the desired ether bond. masterorganicchemistry.comwikipedia.org This S_N2 reaction is a fundamental and versatile method for creating ethers. masterorganicchemistry.comwikipedia.org

Aryl halides can also undergo nucleophilic aromatic substitution (S_NAr) to form ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In the context of the target molecule's analogs, a fluorine atom at the para-position of a phenyl ring can be displaced by a phenoxide. bohrium.com

Fine-Tuning the Reaction: Optimization of Conditions and Catalysts for Etherification

The efficiency and selectivity of etherification reactions are highly dependent on the reaction conditions. numberanalytics.com Key factors include the choice of base, solvent, temperature, and the potential use of catalysts. numberanalytics.com

Table 1: Factors Influencing Williamson Ether Synthesis numberanalytics.comfrancis-press.com

| Factor | Influence on Reaction | Examples |

| Base | Deprotonates the alcohol to form the more nucleophilic alkoxide. Strong bases generally lead to higher yields. numberanalytics.com | Sodium hydride (NaH), potassium tert-butoxide (KOtBu) numberanalytics.com |

| Solvent | Polar aprotic solvents are often preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide. numberanalytics.com | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) numberanalytics.com |

| Temperature | Increasing the temperature can increase the reaction rate, but may also lead to side reactions. numberanalytics.com | - |

| Catalyst | Can enhance reaction rate and selectivity. numberanalytics.com Phase-transfer catalysts can improve efficiency. numberanalytics.com | Copper(I) and palladium(0) catalysts, numberanalytics.com potassium iodide francis-press.com |

Microwave irradiation has been shown to significantly reduce reaction times and increase yields in Williamson ether synthesis. wikipedia.org Additionally, the use of ionic liquids and deep eutectic solvents as reaction media can improve efficiency and reduce environmental impact. numberanalytics.com

Strategic Modifications: Functional Group Interconversions

Following the core etherification, strategic functional group interconversions can be employed to synthesize a wider range of structural analogs. While the provided information does not detail specific interconversions for this compound itself, the synthesis of related compounds highlights these possibilities. For example, the synthesis of bosutinib, a tyrosine kinase inhibitor, involves a multi-step process starting from 5-bromo-2-methoxyphenol (B1267044) that includes Friedel-Crafts reaction, alkylation, bromination, and cyano substitution. chemicalbook.com These types of transformations allow for the introduction of diverse functionalities onto the basic phenoxyethanol scaffold, enabling the creation of a library of related molecules for various applications.

Manipulation of Aromatic Halogenation

The strategic introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound and its analogs. The starting material, 2-methoxyphenol (guaiacol), can undergo electrophilic aromatic substitution to introduce a bromine atom at the position para to the hydroxyl group, yielding 4-bromo-2-methoxyphenol.

Selective para-bromination of phenols and their derivatives can be achieved with high yields. For instance, reacting the phenol (B47542) with bromine or bromine chloride in the presence of a liquid ester as a solvent at temperatures between -20°C and +50°C can lead to substantially pure p-bromophenols. This method avoids the formation of significant amounts of ortho- and poly-brominated byproducts.

A study on the bromination of vancomycin, a complex molecule, demonstrated that site-selective bromination can be achieved by using specific reagents and additives. chemguide.co.uk For simpler molecules like guaiacol, controlling the reaction conditions, such as solvent and temperature, is key to achieving high regioselectivity.

Methoxy Group Transformations (e.g., Demethylation for Hydroxyl)

The methoxy group in this compound and its analogs can be a site for further functionalization, most notably through demethylation to yield a hydroxyl group. This transformation to a catechol-like structure can be a crucial step in the synthesis of various biologically active compounds.

The demethylation of phenolic ethers can be accomplished using various reagents. A common method involves the use of strong acids like hydrogen bromide or hydrogen iodide. Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving aryl methyl ethers. google.com

A process for the regioselective demethylation of a p-methoxy group in phenolic esters and diaryl ketones has been reported using an excess of aluminum halide in an organic solvent. google.com This method could potentially be adapted for the selective demethylation of the methoxy group in this compound, providing access to 2-(4-bromo-2-hydroxyphenoxy)ethanol. The choice of demethylating agent and reaction conditions is crucial to avoid unwanted side reactions, such as cleavage of the ether linkage or reactions involving the primary alcohol.

Derivatization of the Primary Alcohol Functionality

The primary alcohol group in this compound offers a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogs with modified properties. Common derivatization reactions include esterification and etherification.

Esterification: The primary alcohol can be readily converted to an ester by reacting it with a carboxylic acid or its more reactive derivatives, such as an acid chloride or acid anhydride. chemguide.co.ukbyjus.comyoutube.comchemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.ukbyjus.com For more sensitive substrates or to achieve higher yields, the use of acid chlorides or anhydrides is preferred, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. youtube.comchemguide.co.uk

Etherification: Further etherification of the primary alcohol can lead to the formation of more complex polyether structures. This can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, which can then react with an alkyl halide in a subsequent Williamson ether synthesis.

Comparative Analysis of Synthetic Pathways for this compound Analogues

The synthesis of this compound and its analogs can be approached through various modifications of the Williamson ether synthesis and subsequent functional group manipulations. The choice of a particular pathway is often dictated by factors such as yield, selectivity, cost, and environmental impact.

Efficiency and Selectivity of Different Synthetic Routes

The traditional Williamson ether synthesis, while generally effective, can be optimized for efficiency and selectivity. The choice of base, solvent, and the use of catalysts can significantly impact the outcome of the reaction.

| Parameter | Conventional Williamson Synthesis | Phase-Transfer Catalysis (PTC) | Notes |

| Base | Strong bases like NaH, K₂CO₃ | NaOH, KOH (often as aqueous solutions) | PTC allows the use of less expensive and easier-to-handle inorganic bases. phasetransfercatalysis.com |

| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | Biphasic systems (e.g., water/organic solvent) or solvent-free conditions | PTC can reduce or eliminate the need for hazardous organic solvents. phasetransfercatalysis.comacsgcipr.org |

| Reaction Time | 1-8 hours | Often shorter reaction times | Increased interfacial area and reactivity lead to faster conversions. |

| Yield | 50-95% (lab scale) | Often higher yields due to reduced side reactions. wikipedia.org | PTC can minimize side reactions like elimination. |

| Selectivity | Good for primary alkyl halides. | High selectivity for O-alkylation over C-alkylation. | PTC can enhance the selectivity of the reaction. rsc.org |

This table provides a general comparison of conventional Williamson ether synthesis and phase-transfer catalyzed methods.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Applying the principles of green chemistry to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally friendly processes.

Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most atoms from the reactants are incorporated into the final product. nih.gov The main byproduct is an inorganic salt, which is generally less harmful than organic byproducts. To further improve atom economy, catalytic approaches are favored over stoichiometric ones.

Use of Greener Solvents: A significant area for improvement lies in the choice of solvents. Traditional solvents for the Williamson synthesis, such as DMF and DMSO, have environmental and health concerns. acsgcipr.orgacs.org The development of synthetic routes using greener solvents like water, ethanol, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is a key goal. mrforum.comnih.gov Phase-transfer catalysis is particularly advantageous in this regard, as it can enable the use of water as a solvent. phasetransfercatalysis.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to improve energy efficiency by significantly reducing reaction times.

Catalysis: The use of phase-transfer catalysts not only improves efficiency and selectivity but also aligns with green chemistry principles by enabling the use of milder reaction conditions and reducing waste. phasetransfercatalysis.com

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, minimizing environmental impact while maintaining high efficiency and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy group protons, and the protons of the ethoxy group.

The aromatic region is anticipated to display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the ethoxy group and meta to the bromine atom is expected to appear as a doublet. The proton meta to both the ethoxy and methoxy groups will likely be a doublet of doublets, and the proton ortho to the bromine atom will also present as a doublet.

The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The two methylene (B1212753) groups of the ethanol side chain (-OCH₂CH₂OH) will exhibit characteristic triplet signals, assuming coupling to each other. The methylene group attached to the phenolic oxygen will be more deshielded and appear further downfield than the methylene group bearing the hydroxyl group. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | ~ 7.2 - 6.8 | m | - |

| -OCH₂- | ~ 4.1 | t | ~ 5.0 |

| -CH₂OH | ~ 3.9 | t | ~ 5.0 |

| -OCH₃ | ~ 3.8 | s | - |

| -OH | Variable | br s | - |

s : singlet, t : triplet, m : multiplet, br s : broad singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, a total of nine distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the bromine (C-Br) will be in the upper part of this range, while the carbons attached to the oxygen atoms of the ether and methoxy groups will be the most deshielded. The remaining aromatic carbons will appear at slightly higher fields. The carbon of the methoxy group will produce a signal around 55-60 ppm. beilstein-journals.org The two methylene carbons of the ethanol side chain will appear in the 60-70 ppm range, with the carbon attached to the phenolic oxygen being more downfield than the one bonded to the hydroxyl group.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | ~ 150 - 145 |

| C-OCH₃ (Aromatic) | ~ 148 - 143 |

| C-H (Aromatic) | ~ 125 - 115 |

| C-Br (Aromatic) | ~ 115 - 110 |

| -OCH₂- | ~ 70 |

| -CH₂OH | ~ 61 |

| -OCH₃ | ~ 56 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings. slideshare.net For this compound, cross-peaks would be expected between the adjacent protons on the ethanol side chain (-OCH₂CH₂OH). epfl.ch Additionally, correlations would be observed between the coupled aromatic protons, helping to assign their specific positions on the benzene ring. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum shows direct one-bond correlations between protons and the carbons to which they are attached. slideshare.netepfl.ch This would allow for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the methoxy protons would correlate with the methoxy carbon signal, and the methylene proton signals would correlate with their respective methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum displays correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. slideshare.netepfl.ch Key HMBC correlations for this compound would include:

Correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

Correlations from the -OCH₂- protons to the aromatic carbon of the ether linkage.

Correlations from the aromatic protons to their neighboring carbons, which helps in confirming the substitution pattern.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, with the molecular formula C₉H₁₁BrO₃, the theoretical exact mass can be calculated. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. savemyexams.com

Theoretical HRMS Data for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₉H₁₁⁷⁹BrO₃ | 245.9891 |

| [M+2]⁺ | C₉H₁₁⁸¹BrO₃ | 247.9871 |

Fragmentation Pattern Analysis for Structural Connectivity

The fragmentation pattern observed in a mass spectrum provides valuable information about the structural components of a molecule. libretexts.org In the mass spectrum of this compound, characteristic fragmentation pathways for ethers, alcohols, and aromatic bromo compounds would be expected. miamioh.edu

A common fragmentation for ethers is the cleavage of the C-O bond. libretexts.org This could lead to the formation of a bromomethoxyphenoxy radical and a hydroxyethyl (B10761427) cation, or a bromomethoxyphenoxide ion. Another likely fragmentation is the alpha-cleavage of the ether, leading to the loss of a CH₂OH radical.

The presence of the ethanol group can lead to the loss of a water molecule (H₂O) or a C₂H₄O fragment. docbrown.info Cleavage of the bond between the aromatic ring and the ether oxygen could generate a bromomethoxyphenol fragment. The bromine atom can also be lost as a radical, leading to a significant fragment ion.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Notes |

| 246/248 | [C₉H₁₁BrO₃]⁺ | Molecular ion peak (M⁺ and M+2) |

| 201/203 | [C₇H₆BrO₂]⁺ | Loss of -CH₂CH₂OH |

| 187/189 | [C₆H₄BrO]⁺ | Cleavage of ether and methoxy group |

| 172 | [C₉H₁₀O₃]⁺ | Loss of Br |

| 45 | [CH₂CH₂OH]⁺ | Hydroxyethyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

Expected Characteristic FTIR Peaks for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | ~3500-3200 (broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~3000-2850 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-O (Aryl Ether) | Asymmetric Stretching | ~1275-1200 |

| C-O (Aryl Ether) | Symmetric Stretching | ~1075-1020 |

| C-O (Alcohol) | Stretching | ~1260-1000 |

| C-Br | Stretching | ~600-500 |

Note: This table represents expected ranges and the precise peak positions and intensities for this compound are not available in the reviewed literature.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, which reveals vibrational modes that are "Raman active." Often, non-polar bonds and symmetric vibrations, which may be weak in FTIR, produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-Br bond. However, no specific Raman spectral data for this compound has been found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction of this compound and Related Structures

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution, and thus the atomic positions. This analysis provides precise bond lengths, bond angles, and torsion angles.

While no crystallographic data exists for this compound, studies on related structures, such as substituted bromophenols and methoxy-containing aromatic compounds, have been reported. These studies provide insights into how such molecules arrange themselves in the solid state.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Note: This table is a template for the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No such data is currently available for the title compound.

Analysis of Crystal Packing and Intermolecular Interactions

The data from X-ray crystallography also allows for a detailed analysis of the crystal packing and the non-covalent interactions that stabilize the crystal lattice. For this compound, one would expect to observe various intermolecular interactions, including:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can interact with the oxygen atoms of the methoxy group or the ether linkage, or with the bromine atom of neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal structure.

Without experimental data, a definitive analysis of these interactions for this compound is not possible.

UV-Vis Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the presence of chromophores.

For this compound, the aromatic ring and its substituents constitute the primary chromophore. The electronic transitions would likely be of the π → π* type. The solvent used can influence the λmax values.

Expected UV-Vis Absorption Data for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Ethanol | Data Not Available | Data Not Available |

| Hexane | Data Not Available | Data Not Available |

| Water | Data Not Available | Data Not Available |

Note: This table illustrates the type of data obtained from a UV-Vis spectroscopic analysis. No experimental UV-Vis spectra for this compound were found in the reviewed sources.

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 2 Methoxyphenoxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For 2-(4-Bromo-2-methoxyphenoxy)ethanol, these computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule, and for elucidating its electronic properties.

In the study of this compound and related compounds, DFT calculations, often utilizing basis sets like 6-311++G(d,p), are instrumental. These calculations help in understanding the intricate details of the molecule's electronic and structural properties. The choice of the functional and basis set is crucial for obtaining accurate results that can be correlated with experimental data from techniques such as FT-IR, UV-Vis, and NMR spectroscopy.

The geometry optimization process within DFT seeks to find the minimum energy conformation of the molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical behavior. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. This information is vital for predicting the molecule's reactivity and potential interaction with other molecules.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for chemical calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties.

For a molecule like this compound, high-accuracy ab initio calculations can be used to benchmark results from more computationally efficient methods like DFT. They can provide very precise information about the molecule's geometry and electronic energy levels, which is essential for a detailed understanding of its intrinsic properties. These methods are particularly valuable for studying systems where electron correlation effects are significant.

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of these frontier molecular orbitals (FMOs) provides significant insights into the chemical reactivity and electronic transitions of a compound.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

The energies of the HOMO and LUMO are important in understanding charge transfer interactions within the molecule. For instance, a higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. These properties are crucial in predicting how this compound might interact with other chemical species.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

The distribution of electron density in a molecule reveals regions that are electron-rich or electron-poor. This information is fundamental to understanding the molecule's polarity and how it will interact with other polar molecules. DFT calculations can provide detailed maps of electron density.

Charge transfer properties are intimately linked to the HOMO and LUMO energy levels. researchgate.net The ability of a molecule to participate in charge transfer processes is a key aspect of its reactivity. In the context of this compound, understanding its charge transfer characteristics can shed light on its potential applications in various chemical reactions and material science.

Electrostatic Potential Mapping (MEP) and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral potential. For this compound, the MEP map would highlight the electronegative oxygen atoms as sites of negative potential and the hydrogen atoms of the hydroxyl group as sites of positive potential.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors, calculated using the energies of the HOMO and LUMO, offer a comprehensive picture of the chemical reactivity of this compound.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Softness (S) | 1/(2η) | Ease of polarization |

| Electrophilicity Index (ω) | χ2/(2η) | Electrophilic character |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around its single bonds. A thorough conformational analysis is fundamental to understanding its physical and chemical properties. Theoretical chemistry provides the tools to explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers that separate them.

Computational studies, typically employing methods like Density Functional Theory (DFT), can be used to map the conformational landscape of this compound. For molecules with flexible side chains, such as the 2-hydroxyethyl group attached to the phenoxy ring, multiple low-energy conformations, or conformers, are expected. The relative energies of these conformers determine their population at a given temperature.

Key dihedral angles, such as those around the C-O-C-C and O-C-C-O bonds of the ether and ethanol (B145695) moieties, are systematically varied to locate energy minima and transition states. The resulting energy landscape reveals the most probable shapes of the molecule. For instance, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the ether oxygen atom could significantly stabilize certain conformations.

Illustrative Rotational Energy Profile:

A potential energy scan for rotation around a key dihedral angle would typically be performed to identify stable conformers. The table below illustrates hypothetical relative energies for different conformers of this compound that could be obtained from such a study.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.50 | 10.2 |

| C | -60° | 0.25 | 14.5 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a detailed conformational analysis. Specific experimental or computational studies on this compound are required for validated data.

Predictive Modeling of Chemical Reactivity and Stability

Commonly used methods include the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (prone to electrophilic attack) in red and electron-poor regions (prone to nucleophilic attack) in blue. For this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be expected to be electron-rich, while the hydrogen of the hydroxyl group would be electron-poor.

Illustrative Reactivity Descriptors:

The following table provides examples of reactivity descriptors that could be calculated for this compound to predict its chemical behavior.

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 D | Indicates a polar molecule |

Note: The data in this table is for illustrative purposes to demonstrate the output of predictive modeling. These are not experimentally verified values for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion.

These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. For this compound, an MD simulation could show the flexibility of the ethanol side chain, the fluctuations in bond lengths and angles, and the formation and breaking of intramolecular and intermolecular hydrogen bonds.

By analyzing the trajectories from an MD simulation, it is possible to calculate various properties, such as diffusion coefficients, radial distribution functions (to understand solvation structure), and time correlation functions. This information is invaluable for understanding how the molecule will behave in a real-world system, such as in a formulation or a biological environment. The use of neural network-based reactive potential energy surfaces is an emerging technique in such simulations. arxiv.org

Illustrative MD Simulation Parameters:

A typical MD simulation setup would involve defining a set of parameters, as illustrated in the table below.

| Parameter | Value/Description |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| System Size | 1 molecule of this compound in a box of 512 water molecules |

| Temperature | 298.15 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

Note: This table provides an example of the parameters used to set up a molecular dynamics simulation and does not represent data from a specific study on this compound.

Chemical Reactivity and Mechanistic Pathways of 2 4 Bromo 2 Methoxyphenoxy Ethanol

The chemical behavior of 2-(4-Bromo-2-methoxyphenoxy)ethanol is dictated by its three key structural features: the primary alcohol, the substituted aromatic ring, and the ether bond. Each of these sites can participate in a range of chemical transformations under specific conditions.

Reactions Involving the Terminal Hydroxyl Functionality

The terminal primary hydroxyl (-OH) group is a versatile functional group that readily participates in esterification and etherification reactions.

Esterification: The primary alcohol group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comoit.edu Subsequent dehydration yields the ester and water. chemguide.co.uk

For instance, the reaction with acetic acid would yield 2-(4-bromo-2-methoxyphenoxy)ethyl acetate. While a direct study on this specific molecule is not prevalent, analogous reactions, such as the formation of 2-(2-bromo-3-methoxyphenoxy)ethyl 2-(2-bromo-3-methoxyphenoxy)acetate from its corresponding alcohol, demonstrate this reactivity pattern. rsc.org

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves two steps. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution (Sₙ2) reaction to form the new ether.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid Catalyst (e.g., H₂SO₄), Heat | 2-(4-Bromo-2-methoxyphenoxy)ethyl ester |

Oxidation Pathways

As a primary alcohol, the terminal hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), will selectively oxidize the primary alcohol to an aldehyde, yielding 2-(4-bromo-2-methoxyphenoxy)acetaldehyde. Stopping the reaction at the aldehyde stage is crucial as aldehydes can be further oxidized.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often formed in situ from sodium dichromate and sulfuric acid), or Jones reagent, will oxidize the primary alcohol completely to a carboxylic acid. This reaction proceeds through an aldehyde intermediate, which is rapidly oxidized further under these strong conditions to give (4-bromo-2-methoxyphenoxy)acetic acid. Kinetic studies on the oxidation of ethanol (B145695) have shown that such reactions are typically first order with respect to both the alcohol and the oxidant. orientjchem.org

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Conditions | Final Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | 2-(4-Bromo-2-methoxyphenoxy)acetaldehyde |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | (4-Bromo-2-methoxyphenoxy)acetic acid |

| Chromic Acid (H₂CrO₄) | Aqueous acid | (4-Bromo-2-methoxyphenoxy)acetic acid |

Aromatic Substitution Reactions on the Brominated Methoxy (B1213986) Phenyl Ring

The benzene (B151609) ring in this compound is substituted with three groups: a bromine atom, a methoxy group, and an ethoxyethanol group. These substituents influence the ring's reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. libretexts.orglumenlearning.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.com

In this compound, the ring is substituted with a methoxy group (-OCH₃) and an ether linkage, both of which are electron-donating groups (EDGs). These groups increase the electron density on the aromatic ring, thereby destabilizing the negatively charged intermediate required for the SₙAr mechanism. Consequently, the bromine atom on this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. lumenlearning.comnih.gov

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The existing substituents on the ring dictate the rate and regioselectivity of the reaction.

Methoxy Group (-OCH₃): Strongly activating and an ortho, para-director due to its ability to donate electron density via resonance. wikipedia.org

Bromo Group (-Br): Deactivating due to its inductive electron-withdrawing effect, but an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. makingmolecules.com

Ethoxyethanol Group (-OCH₂CH₂OH): Similar to the methoxy group, this is an activating, ortho, para-director.

The available positions for substitution are C-3, C-5, and C-6.

The powerful activating methoxy group at C-2 directs incoming electrophiles to the ortho (C-6) and para (C-5) positions.

The ether linkage at C-1 directs to its ortho (C-6) and para (C-4, which is blocked) positions.

The bromo group at C-4 directs to its ortho positions (C-3 and C-5).

Considering these effects, the C-6 position is strongly activated by both the C-1 ether and the C-2 methoxy groups. The C-5 position is activated by the methoxy group and directed by the bromo group. The C-3 position is also directed by the bromo group. The strong activating and directing effect of the two oxygen-based substituents suggests that electrophilic attack is most likely to occur at the C-6 position, and to a lesser extent at C-5.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Br₂ / FeBr₃ (Halogenation) | Br⁺ | 1-Bromo-2-(4-bromo-2-methoxyphenoxy)ethanol |

| HNO₃ / H₂SO₄ (Nitration) | NO₂⁺ | 2-(4-Bromo-2-methoxy-6-nitrophenoxy)ethanol |

| SO₃ / H₂SO₄ (Sulfonation) | SO₃ | 5-Bromo-2-(2-hydroxyethoxy)-4-methoxybenzenesulfonic acid |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | 2-(6-Alkyl-4-bromo-2-methoxyphenoxy)ethanol |

Cleavage Reactions of the Ether Linkage

Ethers are generally unreactive but can be cleaved by strong acids, most notably hydroiodic acid (HI) and hydrobromic acid (HBr). openstax.orglibretexts.org In an aryl alkyl ether like this compound, the cleavage occurs at the alkyl C-O bond. The aryl C-O bond is significantly stronger and the sp²-hybridized carbon is resistant to Sₙ2 attack. libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid to form a good leaving group. The halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether via an Sₙ2 mechanism. libretexts.org In this molecule, the attack will occur on the ethyl carbon, displacing the phenoxide.

The reaction therefore cleaves the ether linkage to produce 4-bromo-2-methoxyphenol (B1221611) and 2-bromoethanol (B42945) (or 2-iodoethanol (B1213209) if HI is used).

Table 4: Products of Ether Cleavage

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr (conc.) | Heat | 4-Bromo-2-methoxyphenol and 2-Bromoethanol | Sₙ2 |

| HI (conc.) | Heat | 4-Bromo-2-methoxyphenol and 2-Iodoethanol | Sₙ2 |

Investigation of Reaction Kinetics and Thermodynamics for Transformations of this compound and Analogues

The kinetics and thermodynamics of ether cleavage provide insight into the feasibility and rate of these transformations. Studies on lignin (B12514952) model compounds, which contain similar aryl-ether linkages, offer valuable data.

The acid-catalyzed cleavage of aryl-ether bonds is thermodynamically driven by the formation of stable products like phenols but can be kinetically slow. For the acid-catalyzed hydrolysis of benzyl (B1604629) phenyl ether, a model compound, the reaction has a significant Gibbs free energy barrier of approximately 145 kJ/mol. nih.gov Research on β-O-4 lignin model compounds has shown that the presence of a free phenolic hydroxyl group on the aromatic ring can increase the rate of acid-catalyzed cleavage by two orders of magnitude compared to non-phenolic analogues. acs.org However, even under acidic conditions at elevated temperatures (e.g., 85 °C), reaction rates can be slow, with some model compounds reaching only 40% conversion after 60 hours. acs.org

Forced degradation studies on the closely related compound 2-phenoxyethanol (B1175444) demonstrate its stability and reactivity under various conditions. nih.gov These studies provide qualitative kinetic information, showing that the compound undergoes major degradation under acidic conditions (1 M HCl), minor degradation under basic conditions (1 M NaOH), and no significant degradation when exposed to heat (60°C) or UV light. nih.gov

Table 5.4: Degradation of 2-Phenoxyethanol under Stress Conditions

| Stress Condition | Duration | Observation |

|---|---|---|

| Acid (1 M HCl) | 24 h | Major degradation, additional peak observed |

| Base (1 M NaOH) | 4 h | Minor degradation, additional peak observed |

| Heat | 1 h at 60°C | No degradation observed |

| UV Light | 24 h | No degradation observed |

Data from forced degradation studies on the analogue 2-phenoxyethanol. nih.gov

Mechanistic Studies of Rearrangement and Decomposition Pathways

Beyond simple cleavage, this compound may undergo rearrangement or decomposition under specific energetic conditions.

Decomposition Pathways: Thermal decomposition of the parent structure, 2-phenoxyethanol, occurs at temperatures above 350°C, emitting acrid smoke and irritating fumes. carlroth.comnih.gov A potential biodegradation pathway for phenoxyethanol (B1677644) involves its conversion to phenol (B47542) and acetaldehyde. wikipedia.org For compounds containing a bromo-aromatic moiety, such as the related p-bromophenol, decomposition via radiolysis (gamma-irradiation) in aqueous solutions proceeds primarily through debromination, initiated by hydrated electrons. scispace.com This suggests that under certain reductive or high-energy conditions, cleavage of the carbon-bromine bond is a plausible decomposition route for this compound.

Rearrangement Pathways: Intramolecular rearrangement reactions are possible for this molecule. One notable example is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. nih.gov For a molecule like this compound, a Smiles rearrangement could theoretically be initiated by deprotonation of the terminal hydroxyl group, which could then act as an internal nucleophile, attacking the aromatic ring at the carbon bearing the ether linkage. This type of rearrangement is highly dependent on the electronic nature of the aromatic ring and the specific reaction conditions. Mechanistic studies on related systems show that such rearrangements can proceed through either concerted or two-step pathways and can be influenced by factors like intramolecular interactions. nih.gov

Other complex rearrangements, such as the Pummerer rearrangement, have been observed in related sulfur-containing phenoxy derivatives under acidic or basic conditions, leading to various functionalized products. rsc.org While not directly applicable, these studies highlight the potential for complex reaction pathways beyond simple bond cleavage.

Synthesis and Characterization of Derivatives and Analogues of 2 4 Bromo 2 Methoxyphenoxy Ethanol

Derivatives with Modified Aromatic Moieties

The bromo and methoxy (B1213986) substituents on the phenyl ring of 2-(4-bromo-2-methoxyphenoxy)ethanol are key features that can be readily modified.

Halogenation: The bromine atom at the 4-position can be replaced with other halogens, such as chlorine or fluorine, or additional halogen atoms can be introduced onto the aromatic ring. For instance, the synthesis of multi-halogenated compounds can be achieved through various methods. One approach involves the reaction of phenols with reagents like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide (B78521). beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org This can lead to the formation of complex aryl fluoroalkenyl ethers containing chlorine and bromine. beilstein-journals.orgsemanticscholar.org The resulting tri-halogenated alkenyl ethers are versatile intermediates for further functionalization through cross-coupling reactions. semanticscholar.org

Selective halogenation at specific positions on aromatic rings is also a well-established synthetic strategy. For example, iodine can be used to mediate the halogenation of chromones at the C-3 position. organic-chemistry.org

Substituent Patterns: The methoxy group at the 2-position can be altered or other functional groups can be introduced. For example, starting from 1-aminoanthraquinone, derivatives with hydroxymethyl, carbaldehyde, carboxylic acid, and nitrile groups at the 2-position can be synthesized. beilstein-journals.org Subsequent bromination can then yield analogues of bromaminic acid. beilstein-journals.org

The following table summarizes some examples of derivatives with modified aromatic moieties:

| Derivative Name | Modification | Synthetic Approach | Reference |

| 2-(4-Chloro-2-methoxyphenoxy)ethanol | Replacement of bromine with chlorine | Nucleophilic aromatic substitution or starting from 4-chloro-2-methoxyphenol | N/A |

| 2-(2,4-Dibromophenoxy)ethanol | Additional bromination of the aromatic ring | Electrophilic aromatic bromination | N/A |

| 2-(4-Bromo-2-hydroxyphenoxy)ethanol | Demethylation of the methoxy group | Ether cleavage reaction | N/A |

| 4-Bromo-2,6-di-tert-butylphenol | Introduction of bulky alkyl groups | Friedel-Crafts alkylation followed by bromination | orgsyn.org |

| 4-Bromo-2-aminophenol | Introduction of an amino group | Reduction of a nitro group | google.com |

The synthesis of biphenyl (B1667301) and naphthyl analogues of this compound introduces greater structural complexity and can significantly alter the compound's properties.

Biphenyl Derivatives: Biphenyl structures can be synthesized through cross-coupling reactions. For instance, p-bromobiphenyl can be prepared from p-bromoaniline via a diazotization reaction followed by coupling with benzene (B151609). orgsyn.org Another common method is the Suzuki coupling, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. For example, 2'-bromo-4-chloro-biphenyl can be synthesized by the reaction of 1-bromo-2-iodobenzene (B155775) with 4-chlorophenylboronic acid using a palladium catalyst. chemicalbook.com The synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate has also been reported. nih.gov

Naphthalene (B1677914) Derivatives: Naphthalene derivatives can be prepared through various synthetic routes. For example, 2-methoxy-6-bromo-naphthalene can be synthesized from 2-methyl-naphthalene by bromination and subsequent debromination. epo.org The synthesis of other naphthalene derivatives may involve multi-step sequences, starting from precursors like 7-methoxy 1,2,3,4-tetrahydro-1-naphthylidene ethyl acetate. google.com The introduction of functional groups onto the naphthalene core, such as in the synthesis of 1-alkyl-2-naphthols, can be achieved from starting materials like naphthylpropanal. gla.ac.uk

The following table provides examples of derivatives with additional aromatic rings:

| Derivative Name | Modification | Synthetic Approach | Reference |

| 2-((4'-Bromo-[1,1'-biphenyl]-4-yl)oxy)ethanol | Replacement of the phenyl ring with a biphenyl group | Williamson ether synthesis using 4'-bromo-[1,1'-biphenyl]-4-ol | N/A |

| 2-((6-Bromo-2-naphthyl)oxy)ethanol | Replacement of the phenyl ring with a naphthalene group | Williamson ether synthesis using 6-bromo-2-naphthol | N/A |

| 4-Bromomethyl-2'-formylbiphenyl | Biphenyl with formyl and bromomethyl groups | Multi-step synthesis from 4-(2-cyanophenyl)toluene | google.com |

| N[2-(7-Methoxy-1-naphtyl)ethyl]bromo-2-propionamide | Naphthalene with a modified side chain | Reaction of 2-(7-methoxy-naphth-1-yl)ethylamine with a suitable acyl halide | google.com |

Elaboration of the Ethanol (B145695) Side Chain

The hydroxyl group of the ethanol side chain is a prime site for functionalization, particularly for conversion to nitrogen-containing derivatives.

Amines: The ethanol side chain can be converted to a primary amine by first converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by reaction with an azide (B81097) and subsequent reduction. Alternatively, direct amination can be achieved under specific catalytic conditions. For example, 2-amino-2-(4-bromo-3,5-dimethoxy-phenyl)ethanol has been synthesized. nih.gov

Other Nitrogen-Containing Derivatives: The hydroxyl group can also be used to form other nitrogen-containing functional groups. For instance, reaction with an isocyanate can yield a carbamate. The synthesis of 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives has been reported, which involves the acylation of various nitrogen-containing heterocyclic acetonitriles. enamine.net

The following table illustrates some nitrogen-containing derivatives:

| Derivative Name | Modification | Synthetic Approach | Reference |

| 1-(4-Bromo-2-methoxyphenoxy)-2-aminoethane | Conversion of the hydroxyl group to a primary amine | Gabriel synthesis or reductive amination of the corresponding aldehyde | N/A |

| 2-(4-Bromo-2-methoxyphenoxy)ethyl carbamate | Reaction of the alcohol with an isocyanate | N/A | N/A |

| 2-Amino-2-(4-bromo-3,5-dimethoxyphenyl)ethanol | Phenyl ethanolamine (B43304) structure | Multi-step synthesis | nih.gov |

The ethanol side chain can be extended or used as a handle to construct cyclic structures.

Chain Extension: Chain extension can be accomplished by converting the alcohol to a halide and then using it in a nucleophilic substitution reaction with a cyanide ion, followed by reduction or hydrolysis of the resulting nitrile. For example, 2-(4-bromophenyl)ethanol (B1265510) can be synthesized. nih.gov The synthesis of 2-(2-bromoethoxy)ethanol (B1667886) has also been reported. bldpharm.com

Cyclization Reactions: The ethanol side chain can participate in intramolecular cyclization reactions to form cyclic ethers. For example, treatment of a suitable diol with a catalyst can lead to the formation of tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings. organic-chemistry.org Gold-catalyzed intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes is another method to form oxygen heterocycles. organic-chemistry.org

The following table provides examples of chain-extended and cyclized derivatives:

| Derivative Name | Modification | Synthetic Approach | Reference |

| 3-(4-Bromo-2-methoxyphenoxy)propan-1-ol | One-carbon chain extension | Reaction of the corresponding phenoxide with 3-chloropropan-1-ol | N/A |

| 2-(4-Bromo-2-methoxyphenoxymethyl)oxirane | Formation of an epoxide ring | Reaction of the corresponding phenoxide with epichlorohydrin | N/A |

| 2-(4-Bromo-2-methoxyphenoxy)tetrahydrofuran | Intramolecular cyclization | Williamson ether synthesis from a butanediol (B1596017) derivative | N/A |

Multi-substituted and Heterocyclic Analogues

Beyond simple modifications, more complex analogues can be synthesized by introducing multiple substituents or by replacing the phenyl ring with a heterocyclic system.

Multi-substituted Analogues: The synthesis of multi-substituted analogues involves combining several of the strategies mentioned above. For example, a derivative could have both a modified aromatic ring and an elaborated side chain. The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved through regioselective cross-coupling reactions. nih.govresearchgate.net

Heterocyclic Analogues: The phenyl ring can be replaced by various heterocyclic rings, such as furan (B31954), thiophene (B33073), or pyridine (B92270). The Paal-Knorr synthesis is a classic method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. youtube.comorganic-chemistry.org The synthesis of furan and thiophene analogues of tiazofurin (B1684497) has been described, involving C-glycosylation of furan or thiophene carboxylates. nih.gov Furan derivatives can also be synthesized through various other methods, including copper-catalyzed coupling cyclization of gem-difluoroalkenes. organic-chemistry.org

The following table shows examples of multi-substituted and heterocyclic analogues:

| Derivative Name | Modification | Synthetic Approach | Reference |

| 2-((5-Bromo-3-pyridyl)oxy)ethanol | Replacement of the phenyl ring with a pyridine ring | Williamson ether synthesis using 5-bromo-3-hydroxypyridine | N/A |

| 2-((5-Bromo-2-thienyl)oxy)ethanol | Replacement of the phenyl ring with a thiophene ring | Williamson ether synthesis using 5-bromo-2-hydroxythiophene | N/A |

| 2-((5-Bromo-2-furyl)oxy)ethanol | Replacement of the phenyl ring with a furan ring | Williamson ether synthesis using 5-bromo-2-hydroxyfuran | N/A |

| 2'-Alkyl-4-bromo-2,4'-bithiazole | Bithiazole structure | Regioselective Negishi cross-coupling | nih.gov |

Stereochemical Aspects in Derivative Synthesis and Characterization

The introduction of chirality into derivatives of this compound is a critical consideration for the development of new chemical entities with specific biological activities or material properties. The spatial arrangement of atoms can significantly influence the interaction of these molecules with their biological targets or their packing in a crystal lattice. Therefore, controlling and confirming the stereochemistry of these derivatives is of paramount importance.

The synthesis of chiral derivatives of this compound can be approached through several established methodologies in asymmetric synthesis. These strategies aim to produce a single enantiomer or diastereomer in excess.

One of the most effective methods for synthesizing chiral β-aryloxy alcohols is through the asymmetric hydrogenation of the corresponding α-aryloxy-substituted ketones. thieme-connect.com This process often utilizes ruthenium catalysts complexed with chiral ligands. For instance, a hypothetical precursor, 2-(4-bromo-2-methoxyphenoxy)-1-phenylethan-1-one, could be reduced to the corresponding chiral alcohol. The use of a chiral catalyst system, such as RuCl2 complexed with a chiral diamine and a diphosphine ligand, can facilitate dynamic kinetic resolution, leading to the formation of the desired β-aryloxy alcohol with high diastereoselectivity and enantioselectivity. thieme-connect.com The stereochemical outcome of such reactions is dictated by the specific chiral ligand employed.

Another powerful strategy for the stereoselective synthesis of related compounds involves the kinetic resolution of terminal epoxides through a highly enantioselective ring-opening reaction with phenols. acs.org In a hypothetical application to a derivative of the target compound, a chiral catalyst could be used to open a terminal epoxide with 4-bromo-2-methoxyphenol (B1221611), resulting in the formation of an enantioenriched α-aryloxy alcohol.

Furthermore, the synthesis of diastereomeric derivatives is a common approach. For example, reacting a racemic mixture of a 2-(aryloxy)ethanol derivative with a chiral resolving agent can lead to the formation of two diastereomers. nih.gov These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like crystallization. Subsequent removal of the chiral auxiliary from each separated diastereomer yields the individual enantiomers of the original compound.

The characterization of the stereochemistry of these synthesized derivatives is as crucial as their synthesis. Several analytical techniques are employed to determine the enantiomeric excess (ee) and the absolute configuration of the chiral products.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. nih.govsigmaaldrich.com For derivatives of this compound, a C8 column or specialized chiral columns could be employed. nih.govnih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. sigmaaldrich.com

Illustrative HPLC Data for Chiral Resolution

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Lux® Cellulose-1) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | >1.5 |

| Enantiomeric Excess (ee) | >99% (for a successfully resolved sample) |

This table is a representative example of data that could be obtained from a chiral HPLC analysis and is not based on experimental results for this compound derivatives.

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline chiral molecule. escholarship.orgdntb.gov.ua By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure derivative, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. weizmann.ac.ilrsc.org This technique provides unequivocal proof of the stereochemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The strategic placement of reactive sites within 2-(4-Bromo-2-methoxyphenoxy)ethanol—namely the bromine atom, the methoxy (B1213986) group, and the terminal hydroxyl group—renders it a versatile tool for synthetic chemists. These functional groups can be selectively targeted and transformed, allowing for the construction of intricate molecular frameworks.

Building Block for Complex Molecular Architectures

The presence of the bromo- and methoxy-substituted phenyl ring, combined with the flexible ethanol (B145695) chain, allows this compound to serve as a foundational component in the synthesis of more elaborate molecules. The bromine atom is particularly useful as it provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Through these methods, the core structure of this compound can be appended to other molecular fragments, leading to the assembly of complex natural product analogs, pharmaceutical intermediates, and other high-value chemical entities.

The hydroxyl group of the ethanol moiety can be readily functionalized, for instance, through esterification, etherification, or conversion to a leaving group. This allows for the extension of the side chain or its linkage to other molecules, further expanding the diversity of accessible molecular architectures.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and materials science. This compound is a valuable starting material for the synthesis of various advanced heterocyclic systems. The inherent functionality of the molecule can be exploited to construct these ring systems through intramolecular cyclization reactions.

For example, the hydroxyl group can be converted into a nucleophile that attacks an electrophilic center introduced at the ortho position to the methoxy group, often facilitated by the initial bromo-substituent. Alternatively, the bromine atom can be replaced via a nucleophilic aromatic substitution or a metal-catalyzed process, introducing a new functional group that can then participate in a ring-closing reaction with the ethanol side chain. This can lead to the formation of benzofuran, benzoxazine, and other related heterocyclic cores that are prevalent in biologically active molecules and functional dyes.

Applications in Polymer Chemistry and Advanced Materials

The distinct chemical features of this compound also lend themselves to applications in the realm of polymer chemistry and the design of novel materials with specific, tailored properties.

Monomer in Polymer Synthesis

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable aromatic ring, makes it a candidate as a monomer in the synthesis of certain classes of polymers. The hydroxyl group can participate in step-growth polymerization reactions, such as the formation of polyesters or polyethers.

Furthermore, the bromine atom on the aromatic ring can be utilized in polymerization schemes. For instance, it can serve as an initiation site for certain types of controlled radical polymerizations or be converted to other polymerizable groups. The resulting polymers would incorporate the rigid, functionalized aromatic unit into their backbone, which can significantly influence their thermal, mechanical, and optical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Resulting Polymer Class |

| Polycondensation | Monomer (via -OH group) | Polyesters, Polyethers |

| Metal-catalyzed Cross-coupling Polymerization | Monomer (via -Br group) | Conjugated Polymers |

| Atom Transfer Radical Polymerization (ATRP) | Initiator (after modification of -Br) | Well-defined polymers with aromatic side chains |

Ligand in Coordination Chemistry

While direct, extensive research on this compound as a ligand is not widely documented, its structural motifs suggest potential in this area. The oxygen atoms of the methoxy group and the ether linkage, as well as the hydroxyl group, can act as donor atoms to coordinate with metal ions. The aromatic ring can also participate in π-stacking interactions.

By modifying the molecule, for example, by introducing additional coordinating groups through reactions at the bromine or hydroxyl sites, more sophisticated ligands can be designed. These ligands could then be used to form metal-organic frameworks (MOFs) or other coordination polymers. The properties of such materials, including their porosity, catalytic activity, and photophysical behavior, would be directly influenced by the structure of the ligand derived from this compound.

Role in the Design of Functional Materials

The combination of a halogenated aromatic ring and a flexible side chain in this compound makes it an attractive component in the design of functional materials. The high atomic weight of bromine can impart properties such as increased refractive index and flame retardancy to materials incorporating this molecule.

Moreover, the aromatic core can be a platform for creating liquid crystals, with the ethanol side chain providing a flexible tail that is crucial for the formation of mesophases. The ability to further functionalize the molecule allows for the fine-tuning of its electronic and photophysical properties, making it a potential building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The specific substitutions on the phenyl ring can be tailored to achieve desired energy levels and charge transport characteristics.

Contribution to Agrochemical Research and Development

The phenoxyethanol (B1677644) moiety is a well-established pharmacophore in the design of agrochemicals. The specific substitution pattern of this compound offers a versatile scaffold for the development of new active ingredients for crop protection.

The chemical handles present in this compound allow for its use as a precursor in the synthesis of more complex agrochemical candidates. The hydroxyl group can be readily derivatized to introduce other functional groups, while the bromine atom on the phenyl ring is amenable to various cross-coupling reactions.

For instance, the etherification of the hydroxyl group can lead to the formation of phenoxy-type herbicides. Aryloxyphenoxypropionates (APPs) are a significant class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) in grasses. researchgate.net While direct synthesis from this compound is not explicitly documented in readily available literature, the structural motif is highly relevant. The synthesis of such compounds typically involves the coupling of a substituted phenol (B47542) with a propionate (B1217596) derivative. The existing 2-hydroxyethyl ether in the target compound could be envisioned as a modifiable linker.